

# Commercial Availability and Synthetic Utility of 5-Bromopentan-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**5-Bromopentan-2-one** is a valuable bifunctional molecule employed as a key intermediate in the synthesis of a variety of more complex chemical entities, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive sites: a ketone carbonyl group and a primary alkyl bromide. This guide provides an in-depth overview of the commercial availability of **5-Bromopentan-2-one**, detailing suppliers, purity levels, and packaging options. Furthermore, it outlines a representative synthetic protocol for its preparation and illustrates its application as a building block in the synthesis of bioactive molecules, such as histone deacetylase (HDAC) inhibitors.

### **Commercial Availability**

**5-Bromopentan-2-one** is readily available from a range of chemical suppliers. The compound is typically offered in various quantities with purities generally suitable for research and development purposes. Below is a summary of representative suppliers and their product offerings.



Supplier	Product Name	CAS Number	Purity	Quantity
Biosynth Carbosynth	5-Bromopentan- 2-one	3884-71-7	-	1 g, 5 g, 10 g, 25 g
J&W Pharmlab	5-Bromo-pentan- 2-one	3884-71-7	97%	5 g
TRC	5-Bromo-pentan- 2-one	3884-71-7	-	1 g
Matrix Scientific	5-Bromopentan- 2-one	3884-71-7	95+%	1 g, 5 g
Labseeker	5-BROMO- PENTAN-2-ONE	3884-71-7	95%	25 g
Apolloscientific	5-Bromo-pentan- 2-one	3884-71-7	95%	1 g
Aladdin Scientific	5-Bromo-pentan- 2-one	3884-71-7	≥95%	250 mg
Pharmaffiliates	5-Bromopentan- 2-one	3884-71-7	-	Inquire
CymitQuimica	5-Bromo-pentan- 2-one	3884-71-7	96%	250 mg, 1 g, 5 g

Note: Pricing information has been omitted as it is subject to change. Please consult the respective suppliers for current pricing.

## Synthesis of 5-Bromopentan-2-one

A common synthetic route to **5-Bromopentan-2-one** involves the ring-opening of  $\gamma$ -valerolactone with hydrobromic acid. This method provides a straightforward approach to this versatile building block.

## **Experimental Protocol: Synthesis from y-Valerolactone**

Materials:



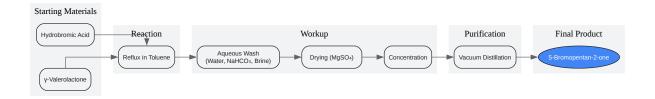
- y-Valerolactone
- 48% Hydrobromic acid (HBr)
- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

### Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add y-valerolactone (1 equivalent) and toluene.
- With stirring, add 48% hydrobromic acid (2-3 equivalents).
- Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
  The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and dilute with water and toluene.
- Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.



 The crude product can be further purified by vacuum distillation to yield 5-Bromopentan-2one as a colorless to pale yellow liquid.



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Synthetic workflow for **5-Bromopentan-2-one**.

## **Application in the Synthesis of Bioactive Molecules**

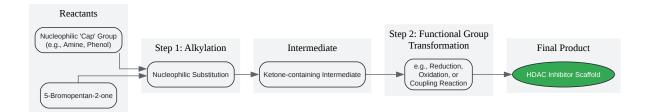
**5-Bromopentan-2-one** is not typically involved directly in signaling pathways but serves as a crucial starting material for the synthesis of molecules that are. Its utility is particularly evident in the field of drug discovery, where it can be used to construct the carbon skeleton of various therapeutic agents. One such application is in the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[1]

The general structure of many HDAC inhibitors consists of a cap group, a linker region, and a zinc-binding group. **5-Bromopentan-2-one** can be utilized to introduce a portion of the linker and/or cap group.

## Representative Synthetic Application: Building Block for HDAC Inhibitors

The following scheme illustrates a conceptual pathway where **5-Bromopentan-2-one** is used to alkylate a nucleophilic cap group, followed by further functional group manipulation to introduce a zinc-binding moiety.





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Role of **5-Bromopentan-2-one** in HDACi synthesis.

### **Experimental Protocol Outline:**

- Alkylation: The nucleophilic cap group (e.g., an aromatic amine or phenol) is reacted with 5-Bromopentan-2-one in the presence of a suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N) and solvent (e.g., acetone, DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution of the bromide.
- Purification: The resulting ketone intermediate is isolated and purified using standard techniques such as extraction and column chromatography.
- Functional Group Transformation: The ketone moiety of the intermediate can then be further modified. For example, it could be reduced to an alcohol, converted to an oxime, or used in a variety of carbon-carbon bond-forming reactions to elaborate the linker region.
- Introduction of Zinc-Binding Group: Subsequent synthetic steps would focus on introducing the zinc-binding group (e.g., a hydroxamic acid, a thiol) at the appropriate position to yield the final HDAC inhibitor.

### Conclusion

**5-Bromopentan-2-one** is a commercially accessible and synthetically versatile building block for chemical research and drug development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex target



molecules, including promising therapeutic agents like HDAC inhibitors. The information provided in this guide serves as a foundational resource for researchers looking to procure and utilize this important chemical intermediate.

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### References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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